![molecular formula C18H22N2O6 B1231355 5-Ethoxy-3-methyl-2-benzofurancarboxylic acid [1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] ester](/img/structure/B1231355.png)
5-Ethoxy-3-methyl-2-benzofurancarboxylic acid [1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethoxy-3-methyl-2-benzofurancarboxylic acid [1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] ester is a member of benzofurans.
Applications De Recherche Scientifique
Metabolism and Disposition
Compounds structurally related to 5-Ethoxy-3-methyl-2-benzofurancarboxylic acid [1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] ester are often studied for their metabolism and disposition patterns. For example, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is an orexin 1 and 2 receptor antagonist that undergoes extensive metabolism, primarily through oxidation of the benzofuran ring. The resultant metabolites are primarily excreted via feces, indicating the compound's disposition pathways (Renzulli et al., 2011). Similarly, the metabolism and disposition of a γ-aminobutyric acid type A receptor partial agonist were elucidated, showing comprehensive metabolic pathways involving oxidative deamination, aliphatic hydroxylation, and carbamate formation (Shaffer et al., 2008).
Biomarker Identification
Research has focused on identifying biomarkers for various substances, which may parallel studies on compounds like 5-Ethoxy-3-methyl-2-benzofurancarboxylic acid. For instance, the identification and quantitative determination of a carboxylic and a mercapturic acid metabolite of etridiazole in the urine of rats and humans were used as potential tools for biological monitoring (Welie et al., 2005).
Exposure and Toxicity Studies
Studies also explore the exposure and potential toxicity of similar compounds. For example, research on the environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) in U.S. adults, focused on measuring urinary concentrations of DINCH metabolites as exposure biomarkers (Silva et al., 2013). This approach could potentially be applied to 5-Ethoxy-3-methyl-2-benzofurancarboxylic acid.
Pharmacological and Behavioral Effects
While direct studies on 5-Ethoxy-3-methyl-2-benzofurancarboxylic acid are not available, related research on pharmacological agents offers insights into potential applications. For instance, the study on the human brain in vivo occupancy by a novel, selective, silent 5-HT(1A) antagonist provides data on drug tolerability and receptor occupancy, potentially guiding future research on related compounds (Rabiner et al., 2002).
Propriétés
Formule moléculaire |
C18H22N2O6 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
[1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C18H22N2O6/c1-5-24-11-6-7-13-12(8-11)10(4)15(25-13)17(22)26-14(9(2)3)16(21)20-18(19)23/h6-9,14H,5H2,1-4H3,(H3,19,20,21,23) |
Clé InChI |
SYRBMQNGBDFIGM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)OC(=C2C)C(=O)OC(C(C)C)C(=O)NC(=O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



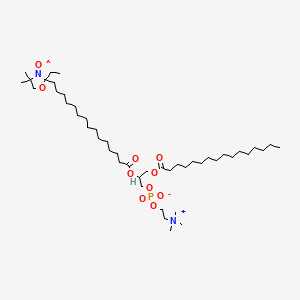

![(1R,2R,13S,16Z)-13-hydroxy-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one](/img/structure/B1231275.png)
![(3S,5R,8S,9S,10R,13S,14S,17R)-3-bromo-17-[(2S,3S,4S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-5-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1231276.png)
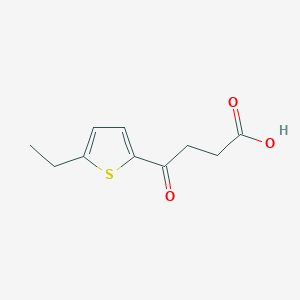
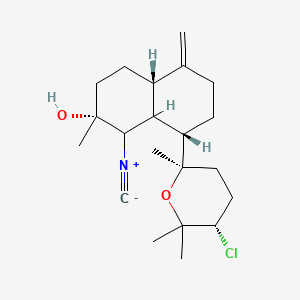
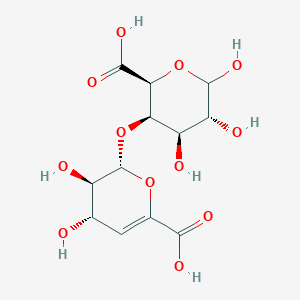
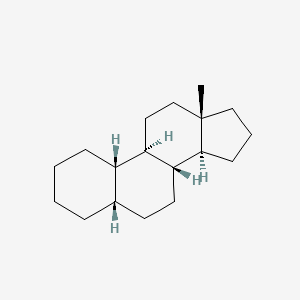
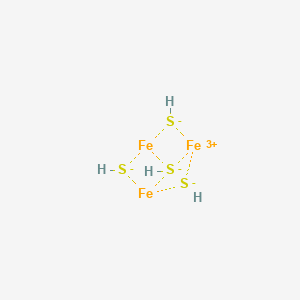
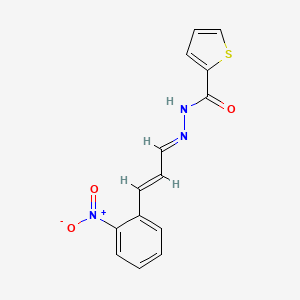


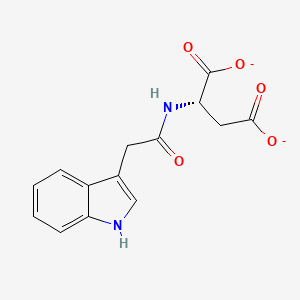
![2-cyano-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B1231295.png)